molecular formula C4H9Br2OP B3010206 1,2-dibromo-1-(dimethylphosphoryl)ethane CAS No. 2460756-70-9

1,2-dibromo-1-(dimethylphosphoryl)ethane

Cat. No.: B3010206
CAS No.: 2460756-70-9
M. Wt: 263.897
InChI Key: ZTDXYSOWDWUGTA-UHFFFAOYSA-N
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Description

1,2-dibromo-1-(dimethylphosphoryl)ethane is an organophosphorus compound with the molecular formula C4H9Br2OP It is characterized by the presence of two bromine atoms and a dimethylphosphoryl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dibromo-1-(dimethylphosphoryl)ethane can be synthesized through the bromination of 1-(dimethylphosphoryl)ethane. The reaction typically involves the addition of bromine (Br2) to 1-(dimethylphosphoryl)ethane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1,2-dibromo-1-(dimethylphosphoryl)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The dimethylphosphoryl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in non-polar solvents like ethanol or tert-butanol.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted ethane derivatives with different functional groups replacing the bromine atoms.

    Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr).

    Oxidation and Reduction Reactions: The products vary depending on the specific oxidizing or reducing agent used.

Scientific Research Applications

1,2-dibromo-1-(dimethylphosphoryl)ethane has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1-(dimethylphosphoryl)ethane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the dimethylphosphoryl group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the ethane backbone.

Comparison with Similar Compounds

Similar Compounds

    1,2-dibromoethane: Similar in structure but lacks the dimethylphosphoryl group.

    1,2-dichloro-1-(dimethylphosphoryl)ethane: Similar but with chlorine atoms instead of bromine.

    1,2-dibromo-2-(dimethylphosphoryl)ethane: Similar but with the dimethylphosphoryl group on the second carbon.

Uniqueness

1,2-dibromo-1-(dimethylphosphoryl)ethane is unique due to the presence of both bromine and dimethylphosphoryl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1,2-dibromo-1-dimethylphosphorylethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br2OP/c1-8(2,7)4(6)3-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDXYSOWDWUGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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